molecular formula C7H9N3O4 B3016476 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 956935-29-8

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No. B3016476
CAS RN: 956935-29-8
M. Wt: 199.166
InChI Key: VHWODBSEJMYSKU-UHFFFAOYSA-N
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Description

The compound of interest, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound contains a nitro group, which is a common substituent that can influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester involves regiospecific reactions, with X-ray analysis being crucial for unambiguous structure determination . Similarly, the synthesis of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine demonstrates the complexity of synthesizing nitro-substituted pyrazole compounds, which often require careful control of reaction conditions .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related compound, 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, shows an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . This type of analysis is essential for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nitration, which introduces a nitro group into the molecule. For instance, the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid involves a nitration step to add the nitro functional group . The presence of the nitro group can significantly alter the chemical behavior of the compound, making it a precursor for further chemical transformations, such as the Hofmann rearrangement to produce amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of a nitro group can affect the acidity, solubility, and stability of the compound. For example, the presence of carboxylic acid groups in 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid leads to the formation of hydrogen-bonded dimers in the solid state, which is a typical behavior of carboxylic acids . These properties are important for the compound's potential applications and its behavior in different environments.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Hydrogen Bonding Patterns : Studies on molecules similar to 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, highlight the formation of complex sheets and chains through hydrogen bonds, revealing the potential of such compounds in crystal engineering and molecular interaction studies (Portilla et al., 2007).

Synthetic Chemistry and Transformations

  • Synthetic Potential in Organic Chemistry : The synthetic versatility of similar compounds is demonstrated by the efficient transformation of levulinic acid derivatives into isoxazole and pyrazole derivatives, including 3-(1H-pyrazol-3-yl)propanoates (Flores et al., 2014).
  • Chemical Transformations and Derivatives : Research on compounds like 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate, undergoing nitration to produce derivatives, illustrates the potential of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid in chemical synthesis and transformations (Kormanov et al., 2017).

Potential Applications in Material Science

  • Inhibition of Corrosion : Derivatives of pyrazole, like methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, have shown significant effectiveness as corrosion inhibitors, suggesting similar potential applications for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (Missoum et al., 2013).

Bioactive Compound Synthesis

  • Antitumor Agents : Studies on benzothiazole derivatives, including those based on pyrazole carboxylic acids, indicate their potential as antitumor agents, which could be extrapolated to the research of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (Yoshida et al., 2005).

Future Directions

Given the wide range of pharmacological activities of pyrazole derivatives , “2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” could be a potential candidate for further study in drug discovery and development. Future research could focus on its synthesis, characterization, and evaluation of its biological activities.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound may depend on its chemical structure and the presence of functional groups.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing their biological functions.

Biochemical Pathways

For example, imidazole and pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Each of these activities likely involves the modulation of specific biochemical pathways.

Pharmacokinetics

For example, the compound’s solubility in water and other polar solvents could influence its absorption and distribution, while its metabolic stability could impact its bioavailability and duration of action .

Result of Action

For example, it could inhibit the activity of specific enzymes, modulate the function of receptors, or interfere with the integrity of cellular structures .

Action Environment

The action, efficacy, and stability of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid could be influenced by a variety of environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that could interact with the compound, and the specific characteristics of the target cells or tissues

properties

IUPAC Name

2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWODBSEJMYSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

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